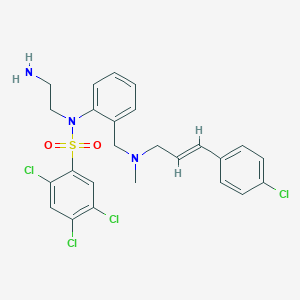
2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine, also known as TA-02, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic uses.
Mecanismo De Acción
2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine works by inhibiting the activity of protein kinases, which are enzymes that play a role in the regulation of cell growth, differentiation, and survival. Specifically, 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine inhibits the activity of protein kinase CK2, which is overexpressed in many types of cancer and is involved in the regulation of various signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine has a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the reduction of inflammation. 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects in diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine in lab experiments is its specificity for protein kinase CK2, which allows for targeted inhibition of this enzyme. However, one limitation is that 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine may have off-target effects on other protein kinases, which could complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the use of 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine in scientific research. One area of interest is the development of 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine analogs with improved specificity and potency. Another area of interest is the investigation of 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to elucidate the mechanisms underlying the neuroprotective effects of 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine in Alzheimer's and Parkinson's disease.
Métodos De Síntesis
2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine is synthesized by reacting 2,4,5-trichlorobenzenesulfonyl chloride with N-(4-chlorocinnamyl)-N-methylbenzylamine, followed by the addition of 2-aminoethylamine. The resulting product is purified by column chromatography to obtain 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine.
Aplicaciones Científicas De Investigación
2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine has been studied for its potential therapeutic uses in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine has anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In Alzheimer's disease, 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine has been shown to reduce the formation of beta-amyloid plaques, which are associated with the disease. In Parkinson's disease, 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine has been shown to protect dopaminergic neurons from oxidative stress.
Propiedades
Número CAS |
176181-81-0 |
|---|---|
Nombre del producto |
2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine |
Fórmula molecular |
C25H25Cl4N3O2S |
Peso molecular |
573.4 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-2,4,5-trichloro-N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C25H25Cl4N3O2S/c1-31(13-4-5-18-8-10-20(26)11-9-18)17-19-6-2-3-7-24(19)32(14-12-30)35(33,34)25-16-22(28)21(27)15-23(25)29/h2-11,15-16H,12-14,17,30H2,1H3/b5-4+ |
Clave InChI |
VOTNWYFJKIKXJI-SNAWJCMRSA-N |
SMILES isomérico |
CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCN)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCN)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
SMILES canónico |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCN)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Sinónimos |
2-(N-(2-aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine HF 2035 HF-2035 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



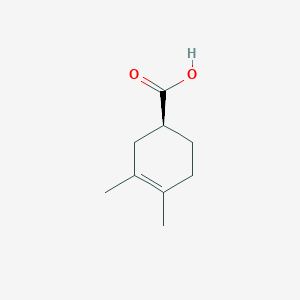
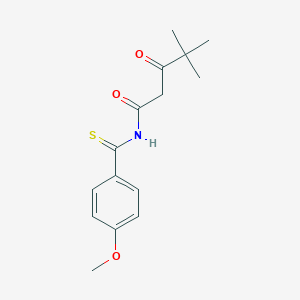

![(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B60856.png)
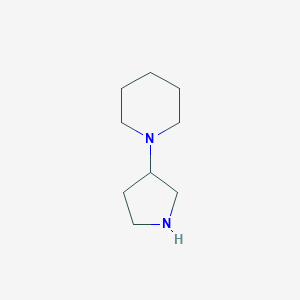
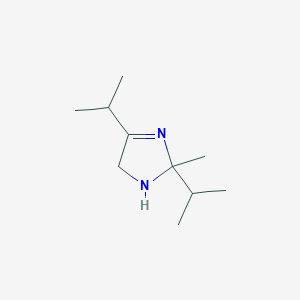
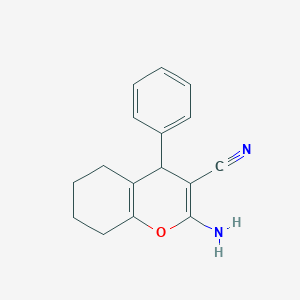
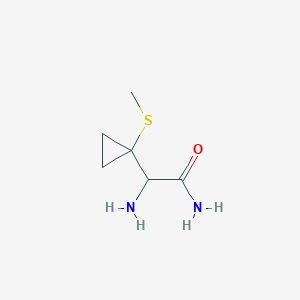
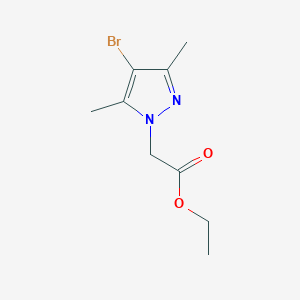
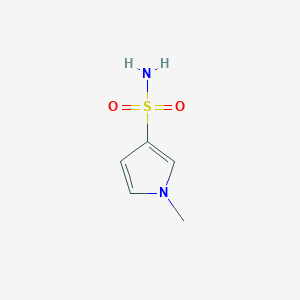
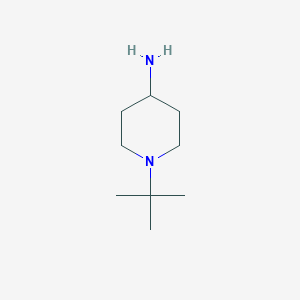
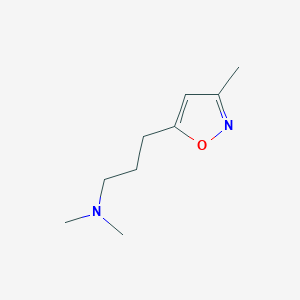
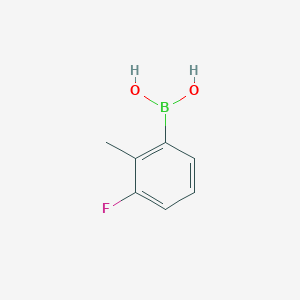
![Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-](/img/structure/B60878.png)